Divinylphenylphosphine
Overview
Description
Divinylphenylphosphine is a chemical compound with the linear formula C6H5P(CH=CH2)2 . It has a molecular weight of 162.17 . It is commonly used as a reactant for the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction .
Synthesis Analysis
This compound is a reactant for the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction . It is also used in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5P(CH=CH2)2 . The InChI string representation is 1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 .Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.17 g/mol . It has a boiling point of 55 °C/0.05 mmHg and a density of 0.979 g/mL at 25 °C . The refractive index n20/D is 1.582 (lit.) .Scientific Research Applications
1. Organophosphorus Compounds in Electronic Devices
Divinylphenylphosphine, as a class of organophosphorus compounds, has been utilized in electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPV cells), and electrochromic cells. These applications leverage the unique properties of organophosphorus compounds, including this compound derivatives, in electronic configurations (Joly, Bouit, & Hissler, 2016).
2. In Chemistry and Material Science
This compound plays a significant role in the field of chemistry and material science. Its usage includes being part of the synthesis process of various organophosphorus compounds. For example, it has been involved in the creation of phosphonite and bisphosphonite compounds, which have potential applications in material science (Prishchenko et al., 2003).
3. Catalysis and Polymerization Processes
This compound derivatives have been used in catalysis and polymerization processes. This includes its role in the preparation of complexes that can catalyze the copolymerization of different organic compounds, indicating its potential in creating new polymeric materials (Lu et al., 1998).
4. Development of Phosphorus-based Compounds
The compound has been instrumental in the development of phosphorus-based compounds used in various scientific applications. For instance, this compound oxide was a key intermediate in synthesizing phenylperhydro-1,4-azaphosphorines, showcasing the broad utility of this compound in organic synthesis (Collins, Rowley, & Swan, 1974).
Safety and Hazards
Mechanism of Action
Target of Action
Divinylphenylphosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, it is often used in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . The primary targets of this compound are therefore the metal atoms in these reactions.
Mode of Action
This compound interacts with its targets (metal atoms) by donating electron pairs to them. This forms a coordinate covalent bond, creating a metal-ligand complex. The formation of this complex can catalyze various types of coupling reactions .
Biochemical Pathways
It is known to be a reactant for the synthesis of p-chiral phosphines via a chiral metal template promoted asymmetric furan diels-alder reaction . This suggests that it may play a role in the synthesis of other phosphine-based compounds.
Result of Action
The primary result of this compound’s action is the formation of a metal-ligand complex that can catalyze various types of coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
bis(ethenyl)-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAWPIATFUQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949499 | |
Record name | Diethenyl(phenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26681-88-9 | |
Record name | Divinylphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26681-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyldivinylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026681889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethenyl(phenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyldivinylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLDIVINYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX6D8PAZ53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Divinylphenylphosphine primarily used for in current research?
A1: this compound (DVPP) is frequently employed as a ligand in organometallic chemistry. [, , ] Its two vinyl groups can act as dienophiles in Diels-Alder reactions, especially in the presence of transition metal catalysts. [, ]
Q2: What are some examples of metal complexes formed with this compound, and how do their properties differ?
A2: DVPP forms complexes with various metals, including platinum [], ruthenium [], and iron. [] These complexes exhibit different coordination numbers and geometries. For instance, DVPP acts as a bidentate ligand in four-coordinate platinum complexes [], while it participates in intramolecular Diels-Alder reactions in five-coordinate ruthenium complexes. [] The iron complexes of DVPP demonstrate varying reactivity and diastereoselectivity in Diels-Alder reactions depending on the other ligands present on the iron center. []
Q3: Can you elaborate on the role of this compound in Diels-Alder reactions?
A3: DVPP acts as a dienophile in Diels-Alder reactions due to its two vinyl groups. [, ] In the presence of transition metal complexes, particularly those of ruthenium [] and iron [], DVPP undergoes intramolecular Diels-Alder reactions with various dienes like 1-phenyl-3,4-dimethylphosphole, resulting in the formation of bicyclic phosphorus-containing ring systems.
Q4: Are there any studies on the polymerization of this compound?
A4: Yes, research indicates that this compound can undergo cyclopolymerization. [] This process, initiated by free radicals, leads to the formation of polymers containing cyclic structures within the polymer backbone. The properties of these polymers support the cyclopolymerization mechanism. [] Additionally, this compound was found to copolymerize with acrylonitrile, further demonstrating its potential in polymer chemistry. []
Q5: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A5: Commonly used spectroscopic methods include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C{¹H} NMR, and ³¹P{¹H} NMR. [, ] These techniques help determine the structure and bonding characteristics of DVPP and its complexes. For instance, NMR spectroscopy is crucial in identifying the diastereomers formed in Diels-Alder reactions involving DVPP. [, ] X-ray crystallography has also been utilized to confirm the structures of certain DVPP complexes. [, ]
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